UR-144 N-pentanoic acid

Description

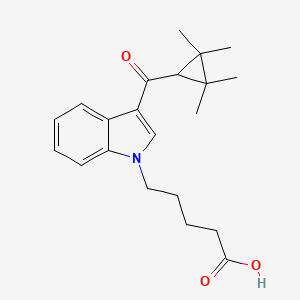

Structure

3D Structure

Properties

IUPAC Name |

5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHIAPDCFFQKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043095 | |

| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1451369-33-7 | |

| Record name | UR-144 N-pentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1451369337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1451369-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UR-144 N-PENTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1USZ174277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

UR-144 N-pentanoic acid chemical structure and properties

An In-Depth Technical Guide to UR-144 N-Pentanoic Acid: A Key Metabolite of a Synthetic Cannabinoid

Introduction

Synthetic cannabinoids (SCs) represent a rapidly evolving class of new psychoactive substances designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the primary active component in cannabis.[1] These substances, often marketed as "herbal incense" or "K2," pose significant public health risks due to their unpredictable and often severe adverse effects.[2][3] UR-144, a compound developed by Abbott Laboratories, is a potent synthetic cannabinoid that acts as a selective full agonist of the peripheral CB2 receptor.[4][5] Following consumption, UR-144 undergoes extensive metabolism in the body. One of its primary and most forensically relevant metabolic products is this compound.

This technical guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, pharmacology, and the analytical methodologies crucial for its detection. As the presence of this metabolite is a definitive biomarker for the consumption of its parent compound, a thorough understanding is essential for researchers, toxicologists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is the resulting compound after the terminal methyl group of UR-144's N-pentyl chain is oxidized to a carboxylic acid. This metabolic transformation is a common pathway for many synthetic cannabinoids featuring an N-alkyl chain.[5] The metabolite is also known as XLR11 N-pentanoic acid metabolite, as XLR-11 (5-F-UR-144) produces the same carboxylated metabolite.[5][6]

The fundamental properties of this molecule are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | [7] |

| Synonyms | XLR11 N-pentanoic acid metabolite, 3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole-1-pentanoic acid | [5][6] |

| CAS Number | 1451369-33-7 | [5][7] |

| Molecular Formula | C21H27NO3 | [5][7][8] |

| Molecular Weight | 341.4 - 341.5 g/mol | [5][7][8] |

| Appearance | Crystalline Solid | [5] |

| Solubility | DMF: 17 mg/mL; DMSO: 13 mg/mL; Ethanol: 14 mg/mL; DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] |

Pharmacology and Mechanism of Action

Metabolic Formation

This compound is a Phase I metabolite of UR-144.[5] The formation occurs via cytochrome P450-mediated oxidation of the parent molecule's pentyl chain. This process increases the polarity of the compound, facilitating its eventual excretion from the body, often after further conjugation (Phase II metabolism).

Receptor Interaction and Activity

The parent compound, UR-144, exhibits high affinity for the CB2 receptor (Ki = 1.8 nM) and significantly lower affinity for the CB1 receptor (Ki = 150 nM), which is responsible for the psychoactive effects of cannabinoids.[4][5] However, the metabolic conversion to this compound drastically reduces its cannabimimetic activity. Bioassay studies have shown that the N-pentanoic acid metabolite has very low potency at the CB2 receptor and demonstrates no significant activity at the CB1 receptor at tested concentrations.[9][10]

This loss of potency is a critical finding; while the metabolite serves as an excellent biomarker of exposure, it does not significantly contribute to the pharmacological or toxicological effects associated with UR-144 consumption.

| Compound | CB1 Receptor Activity (EC50) | CB2 Receptor Activity (EC50) | Source(s) |

| UR-144 (Parent) | 8.5 ng/mL | 3.6 ng/mL | [9] |

| This compound | No Activity | 219 ng/mL | [9][10] |

Toxicology

The specific physiological and toxicological properties of this compound have not been extensively studied.[5][11] However, the parent compound UR-144 has been associated with significant adverse effects, including cardiotoxicity, which may be linked to elevated cytoplasmic Ca2+ levels and the activation of Death-Associated Protein Kinase 1 (DAPK1), leading to autophagic and necrotic cell death.[12]

Analytical Methodologies for Detection and Quantification

The detection of this compound in biological matrices like urine, oral fluid, or blood is the definitive method for confirming exposure to UR-144 or its analog XLR-11.[13] Its higher stability compared to the parent compound, which can degrade thermally during analysis, makes it a more reliable analytical target.[14]

The standard analytical workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Protocol: Quantification of this compound in Urine via LC-MS/MS

This protocol describes a self-validating system for the robust and accurate quantification of the target metabolite.

1. Sample Preparation & Internal Standard Spiking:

-

Rationale: To ensure accuracy and account for variability in extraction efficiency and matrix effects, a stable isotope-labeled internal standard is essential.

-

Procedure:

-

Aliquot 0.5 mL of urine into a labeled glass tube.

-

Spike the sample with a known concentration of this compound metabolite-d5.[11] This deuterated standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.

-

2. Enzymatic Hydrolysis:

-

Rationale: In urine, metabolites are often conjugated with glucuronic acid to increase water solubility for excretion. Hydrolysis is required to cleave this bond, liberating the free metabolite for detection and ensuring measurement of the total metabolite concentration.[15]

-

Procedure:

-

Add an appropriate buffer (e.g., acetate or phosphate) to adjust the urine pH.

-

Add β-glucuronidase enzyme solution.

-

Incubate the mixture at an elevated temperature (e.g., 56°C) for a specified time (e.g., 45 minutes).[15]

-

3. Liquid-Liquid Extraction (LLE):

-

Rationale: LLE is used to isolate the analyte from the complex biological matrix and concentrate it into a clean organic solvent compatible with the LC-MS/MS system.

-

Procedure:

-

After cooling the sample post-hydrolysis, acidify the mixture (e.g., with 20% acetic acid).[15]

-

Add 3 mL of an organic extraction solvent, such as a 1-chlorobutane:isopropyl alcohol (70:30) mixture.[15]

-

Mix thoroughly (e.g., on a nutating mixer for 15 minutes) to facilitate the transfer of the analyte into the organic phase.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of mobile phase for injection.

-

4. LC-MS/MS Analysis:

-

Rationale: Liquid chromatography separates the target analyte from other compounds in the extract, while tandem mass spectrometry provides highly selective and sensitive detection and quantification.

-

Procedure:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase column (e.g., C18 or Phenyl-Hexyl).[16] Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[13]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor for specific precursor-to-product ion transitions for both the native analyte and its deuterated internal standard to ensure specificity.

-

Legal Status and Regulatory Context

The parent compound, UR-144, is internationally controlled. It is listed in Schedule II of the 1971 Convention on Psychotropic Substances.[17] In the United States, the Drug Enforcement Administration (DEA) placed UR-144 into Schedule I of the Controlled Substances Act, making its possession and distribution illegal.[3][4] Numerous other countries, including the UK, Canada, and China, have also enacted controls on UR-144.[4]

While the N-pentanoic acid metabolite is not typically scheduled itself, its unambiguous detection in a biological sample serves as conclusive evidence of the consumption of a controlled substance. This makes it a compound of immense interest in forensic toxicology and law enforcement.

Conclusion

This compound stands as a molecule of dual significance. From a pharmacological perspective, it represents a detoxification product, with significantly attenuated activity at cannabinoid receptors compared to its potent parent, UR-144. From an analytical and forensic standpoint, however, it is the principal target for confirming the use of this dangerous synthetic cannabinoid. Its chemical stability and presence in various biological fluids make it an ideal and reliable biomarker. The robust LC-MS/MS methodologies developed for its quantification provide the scientific and legal certainty required in clinical and forensic settings, underscoring the critical role of metabolite analysis in the ongoing challenge posed by new psychoactive substances.

References

-

Wikipedia. (n.d.). UR-144. Wikipedia. [Link]

-

Global Substance Registration System. (n.d.). This compound. GSRS. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Marshall University. (n.d.). Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Digital Scholar. [Link]

-

Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University Digital Scholar. [Link]

-

PubMed. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. National Library of Medicine. [Link]

-

Clinisciences. (n.d.). UR-144 Degradant N-pentanoic acid metabolite. Clinisciences. [Link]

-

American Academy of Forensic Sciences. (2014). Toxicology Section - 2014. AAFS. [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Substance Details UR-144. UNODC. [Link]

-

PubMed Central. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. National Library of Medicine. [Link]

-

Oxford Academic. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. [Link]

-

Drug Enforcement Administration. (2013). DEA Makes Three More “Fake Pot” Drugs Temporarily Illegal Today. DEA.gov. [Link]

-

Cambridge Bioscience. (n.d.). This compound metabolite. Cambridge Bioscience. [Link]

-

PubMed. (2017). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. National Library of Medicine. [Link]

-

LCGC International. (2016). The Synthetic Cannabinoid Chemical Arms Race and Its Effect on Pain Medication Monitoring. LCGC International. [Link]

Sources

- 1. ark-tdm.com [ark-tdm.com]

- 2. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DEA Makes Three More “Fake Pot” Drugs Temporarily Illegal Today [dea.gov]

- 4. UR-144 - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound metabolite - Cayman Chemical Forensics [bioscience.co.uk]

- 7. This compound | C21H27NO3 | CID 86268508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. marshall.edu [marshall.edu]

- 10. marshall.edu [marshall.edu]

- 11. caymanchem.com [caymanchem.com]

- 12. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. aafs.org [aafs.org]

- 14. Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Substance Details UR-144 [unodc.org]

The Biotransformation of UR-144: A Technical Guide to the Formation of N-Pentanoic Acid

Introduction: The Evolving Landscape of Synthetic Cannabinoids and the Imperative of Metabolite Identification

The emergence of synthetic cannabinoids (SCs) represents a significant and ongoing challenge in clinical toxicology, forensic science, and drug development. Among these, UR-144 ((1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone) has been a prominent compound, noted for its preferential binding to the peripheral CB2 receptor over the central CB1 receptor.[1][2] However, the pharmacological and toxicological profile of UR-144 is not solely dictated by the parent compound. Due to extensive metabolism, the parent compound is often found in low abundance or is entirely absent in urine samples.[3][4] Consequently, a comprehensive understanding of its biotransformation is paramount for developing reliable analytical methods for detection and for fully characterizing its biological activity.

This technical guide provides an in-depth exploration of the metabolism of UR-144, with a specific focus on the formation of a key Phase I metabolite, UR-144 N-pentanoic acid. We will delve into the enzymatic machinery responsible for this conversion, present a validated experimental protocol for its in-vitro characterization, and discuss the analytical strategies required for its confident identification and quantification. This document is intended for researchers, scientists, and drug development professionals engaged in the study of xenobiotic metabolism and the analytical chemistry of novel psychoactive substances.

Part 1: The Metabolic Cascade - From UR-144 to N-Pentanoic Acid

The metabolic journey of UR-144 is a multi-step process primarily occurring in the liver. The transformation to this compound is a critical pathway, representing a significant modification of the parent molecule's N-pentyl side chain. This biotransformation is a classic example of Phase I oxidative metabolism.

The Enzymatic Architects: Cytochrome P450 Isoforms

The primary drivers of UR-144 metabolism are the cytochrome P450 (CYP450) superfamily of enzymes.[5] Studies utilizing human liver microsomes (HLM) have definitively identified CYP3A4 as the major contributor to the metabolism of UR-144.[6][7][8][9] Minor contributions from CYP1A2 have also been noted.[6][8][9] The predominance of CYP3A4 has significant clinical implications, as the co-administration of CYP3A4 inducers or inhibitors can potentially lead to drug-drug interactions, altering the pharmacokinetic profile and effects of UR-144.[6][8][9]

The metabolic pathway to N-pentanoic acid likely proceeds through initial hydroxylation of the N-pentyl chain, followed by further oxidation to a carboxylic acid. This is a common metabolic route for synthetic cannabinoids with N-alkyl side chains.[2][10]

Caption: Metabolic pathway of UR-144 to N-pentanoic acid.

Part 2: In-Vitro Investigation of UR-144 Metabolism

To empirically study the formation of this compound, in-vitro models are indispensable. Human liver microsomes (HLM) serve as the gold standard for such investigations, providing a rich source of CYP450 enzymes in a controlled environment.[11][12][13] The following protocol outlines a robust methodology for assessing the metabolic stability of UR-144 and identifying its metabolites, including N-pentanoic acid.

Experimental Protocol: In-Vitro Metabolism of UR-144 using Human Liver Microsomes

Objective: To determine the metabolic profile of UR-144 in human liver microsomes and confirm the formation of this compound.

Materials:

-

UR-144

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., Corning's NADPH system solution A and B)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

This compound analytical standard

-

This compound-d5 internal standard[14]

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final concentration of 0.5-1 mg/mL), and UR-144 (final concentration of 1-10 µM, dissolved in a minimal amount of organic solvent like acetonitrile to ensure solubility).

-

Prepare control samples: a negative control without HLM and a control without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Initiation of Metabolic Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).[15]

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard (this compound-d5). This step precipitates the proteins and halts enzymatic activity.

-

-

Sample Preparation for Analysis:

-

Vortex the terminated reaction mixture vigorously.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method. The method should be optimized for the separation and detection of UR-144 and its expected metabolites.

-

Monitor for the parent compound and the specific mass transitions of the this compound metabolite and its deuterated internal standard.

-

Data Analysis:

-

Identify the this compound metabolite by comparing its retention time and mass spectrum with the analytical standard.

-

Quantify the formation of the metabolite over time using the internal standard for normalization.

-

Calculate the rate of disappearance of the parent compound to determine its metabolic stability.

Caption: Experimental workflow for in-vitro metabolism of UR-144.

Part 3: Analytical Characterization and Data Interpretation

The unambiguous identification and quantification of this compound relies on high-fidelity analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][16]

| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Notes |

| UR-144 | 354.2 | Specific to instrument tuning | Parent compound. |

| This compound | 342.2 | Specific to instrument tuning | Key Phase I metabolite. |

| This compound-d5 | 347.2 | Specific to instrument tuning | Internal standard for quantification.[14] |

Table 1: Example Mass Spectrometric Parameters for UR-144 and its N-pentanoic acid metabolite. Note: Exact mass transitions should be optimized on the specific instrument being used.

The use of a stable isotope-labeled internal standard is critical for accurate quantification, as it compensates for variations in sample preparation and instrument response. The detection of the N-pentanoic acid metabolite in the HLM incubations, and its absence in the negative controls, provides strong evidence of its formation through enzymatic processes.

Further structural confirmation can be achieved using high-resolution mass spectrometry (HRMS), which provides accurate mass measurements to determine the elemental composition of the metabolite. For definitive structural elucidation, especially when multiple isomers are possible, techniques like NMR spectroscopy can be employed, often in conjunction with models like the fungus Cunninghamella elegans which can produce larger quantities of metabolites.[4][17][18][19][20][21]

Conclusion

The biotransformation of UR-144 to its N-pentanoic acid metabolite is a key metabolic pathway mediated primarily by the CYP3A4 enzyme. Understanding this pathway is crucial for the development of sensitive and specific analytical methods for detecting UR-144 exposure in biological samples. The in-vitro methodology presented here, utilizing human liver microsomes and LC-MS/MS analysis, provides a robust framework for studying this and other metabolic transformations of novel synthetic cannabinoids. As the landscape of new psychoactive substances continues to evolve, a thorough understanding of their metabolic fate will remain a cornerstone of forensic and clinical research.

References

-

Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Test Anal. 2016 Aug;8(8):792-800. [Link]

-

Metabolic profile of synthetic cannabinoids 5F-PB- 22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - OPUS at UTS. AAPS J. 2017 Jul;19(4):1147-1161. [Link]

-

Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Test Anal. 2016 Aug;8(8):792-800. [Link]

-

Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11 | Request PDF - ResearchGate. Drug Test Anal. 2016 Aug;8(8):792-800. [Link]

-

Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. Drug Test Anal. 2016 Aug;8(8):792-800. [Link]

-

Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Request PDF - ResearchGate. AAPS J. 2017 Jul;19(4):1147-1161. [Link]

-

Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PubMed Central. Pharmaceuticals (Basel). 2021 Mar; 14(3): 263. [Link]

-

UR-144 Critical Review Report - ECDD Repository. World Health Organization. 2017. [Link]

-

Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine. Forensic Sci Int. 2014 Jan;234:70-7. [Link]

-

Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Test Anal. 2013 Jul;5(7):534-45. [Link]

-

Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product | Journal of Analytical Toxicology | Oxford Academic. J Anal Toxicol. 2013 May;37(5):265-76. [Link]

-

Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants - Marshall University. Marshall Digital Scholar. 2015. [Link]

-

Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - MDPI. Toxics. 2023 Oct; 11(10): 845. [Link]

-

UR-144 Degradant N-pentanoic acid metabolite - Analytical Standards - CAT N°: 9001453. Interchim Website. [Link]

-

Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy | Request PDF - ResearchGate. Anal Bioanal Chem. 2018 May;410(13):3139-3151. [Link]

-

Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PubMed. Anal Bioanal Chem. 2018 May;410(13):3139-3151. [Link]

-

UR-144 monograph - Soft-Tox.org. SOFT-Tox Website. 2013. [Link]

-

Structural elucidation of metabolites of synthetic cannabinoid UR-144 by Cunninghamella elegans using nuclear - OPUS at UTS. Anal Bioanal Chem. 2018 May;410(13):3139-3151. [Link]

-

Metabolism of synthetic cannabinoid receptor agonists encountered in clinical casework: major in vivo phase I metabolites of. Anal Bioanal Chem. 2013 May;405(13):4417-28. [Link]

-

Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - Semantic Scholar. AAPS J. 2017 Jul;19(4):1147-1161. [Link]

-

In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods Mol Biol. 2018;1798:125-140. [Link]

-

In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de. Anal Bioanal Chem. 2018 Jul;410(18):4465-4476. [Link]

-

In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC - NIH. Forensic Toxicol. 2017; 35(2): 245–259. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes - ResearchGate. In book: Drug Metabolism (pp.33-52). 2020. [Link]

-

The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. Metabolon Website. [Link]

-

Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed. Appl Biochem Biotechnol. 2010 Mar;160(6):1699-722. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. soft-tox.org [soft-tox.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans | Semantic Scholar [semanticscholar.org]

- 5. metabolon.com [metabolon.com]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome P450-mediated metabolism of the synthetic cannabinoids UR-144 and XLR-11. | Semantic Scholar [semanticscholar.org]

- 9. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. In vitro metabolism of synthetic cannabinoid AM1220 by human liver microsomes and Cunninghamella elegans using liquid chromatography coupled with high resolution mass spectrometry | springermedizin.de [springermedizin.de]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Structural Elucidation of Metabolites of Synthetic Cannabinoid UR-144 by Cunninghamella elegans Using Nuclear Magnetic Resonance (NMR) Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

An In-Depth Technical Guide to the Synthesis of UR-144 N-Pentanoic Acid Reference Standard

Introduction: The Critical Role of Metabolite Reference Standards in Forensic Analysis

UR-144, or (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid that exhibits a high affinity for the peripheral CB2 receptor.[1][2] As with many xenobiotics, the parent compound is extensively metabolized in the body before excretion. The identification of these metabolites, rather than the parent compound, is often the primary objective in clinical and forensic toxicology.

One of the principal phase I metabolites of UR-144 is the N-pentanoic acid derivative, formed by the terminal oxidation of the N-pentyl chain.[1] This metabolite, formally named 3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole-1-pentanoic acid, is a key biomarker detectable in serum and urine.[1] The availability of a pure, well-characterized analytical reference standard of this metabolite is therefore indispensable for developing and validating robust analytical methods, ensuring accurate quantification, and enabling reliable toxicological interpretations.

This guide provides a comprehensive, field-proven methodology for the chemical synthesis, purification, and analytical characterization of the UR-144 N-pentanoic acid reference standard. The synthetic strategy is designed for efficiency and control, proceeding through a key despentyl intermediate. Each step is explained with a focus on the underlying chemical principles and practical considerations necessary for successful execution in a research or drug development setting.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of the target molecule hinges on a three-stage strategy. Instead of attempting to oxidize the pentyl chain of UR-144—a reaction that would likely be low-yielding and produce numerous side products—we will build the desired pentanoic acid side chain onto a core indole structure from the outset.

Our retrosynthetic analysis identifies (1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, also known as Despentyl-UR-144, as the pivotal intermediate.[3] This precursor can be functionalized at the indole nitrogen, followed by deprotection to yield the final carboxylic acid.

This approach offers superior control over regioselectivity and functional group compatibility, culminating in a more pure final product.

Part 1: Synthesis of Key Precursors

The success of the primary synthesis relies on the quality of two key starting materials: the acylating agent and the alkylating agent.

Synthesis of 2,2,3,3-Tetramethylcyclopropanecarbonyl Chloride

The acylating agent is prepared from its corresponding carboxylic acid. The use of thionyl chloride is a classic and effective method for this conversion.

Protocol:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution) to neutralize the HCl and SO₂ byproducts.

-

Reaction: To a solution of 2,2,3,3-tetramethylcyclopropanecarboxylic acid (1.0 eq) in a suitable anhydrous solvent like dichloromethane (DCM), add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature.[4]

-

Heating: After the initial addition, gently heat the mixture to reflux for 2-4 hours, or until gas evolution ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).

-

Workup: Allow the reaction to cool to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). The resulting crude acid chloride is often of sufficient purity for the next step but can be further purified by vacuum distillation if necessary.[5]

Causality Insight: Thionyl chloride is an excellent choice as it reacts with the carboxylic acid to form the desired acid chloride, and the byproducts (HCl and SO₂) are gaseous, which helps drive the reaction to completion. Using an excess ensures full conversion of the starting acid.

Ethyl 5-bromopentanoate

This alkylating agent is commercially available. Should a laboratory synthesis be required, it can be prepared from 5-bromopentanoic acid via Fischer esterification using ethanol and a catalytic amount of strong acid (e.g., H₂SO₄).

Part 2: Step-by-Step Synthesis of this compound

The core synthesis is a three-step process, as outlined in our strategic approach.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | C21H29NO | CID 44626619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. echemi.com [echemi.com]

- 5. 2,2,3,3-TETRAMETHYLCYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

The Pharmacokinetics of UR-144 and its Metabolites: A Technical Guide for Researchers

An In-depth Exploration of the Absorption, Distribution, Metabolism, and Excretion of a Prevalent Synthetic Cannabinoid

Foreword

UR-144, a potent synthetic cannabinoid, has emerged as a significant compound of interest within the scientific and medical communities. This guide provides a comprehensive technical overview of the pharmacokinetics of UR-144 and its primary metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of the compound's journey through the body, from administration to elimination. By delving into the causal relationships behind its metabolic pathways and offering insights into analytical methodologies, this guide aims to serve as an authoritative resource for those investigating the complex nature of synthetic cannabinoids.

Introduction to UR-144

UR-144, chemically known as (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist. It exhibits a higher affinity for the peripheral CB2 receptor compared to the central CB1 receptor[1][2]. Despite its initial design for potential therapeutic applications, its widespread use in recreational products has necessitated a thorough understanding of its pharmacological and toxicological profile. The primary route of administration is through smoking "herbal incense" products, which significantly influences its pharmacokinetic profile due to thermal degradation[1][3].

Absorption and Distribution

The absorption and distribution of UR-144 are rapid, particularly when administered via inhalation.

Key Pharmacokinetic Parameters in Oral Fluid Following Smoking:

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 20 minutes | [4][5] |

| Cmax (Maximum Concentration) | 14.85 ± 4.77 ng/mL | [4] |

| AUC0–4h (Area Under the Curve) | 12.62 ± 2.78 ng·h/mL | [4] |

Following smoking, UR-144 concentrations in oral fluid increase quickly, peaking at around 20 minutes[4][5]. The concentrations then decline rapidly and may become undetectable within 3 hours[4]. The presence of UR-144 in oral fluid can serve as a biomarker for recent consumption[4][5].

Systemic data on the absolute bioavailability and volume of distribution of UR-144 are not extensively documented in the available literature. However, like other lipophilic synthetic cannabinoids, it is expected to distribute into fatty tissues, which could lead to a prolonged elimination phase.

Metabolism: The Core of UR-144's Transformation

UR-144 undergoes extensive and rapid metabolism in the body, with the parent compound rarely being detected in blood or urine long after consumption[6][7]. The primary site of metabolism is the liver, mediated predominantly by cytochrome P450 (CYP) enzymes.

Key Metabolic Pathways

The metabolism of UR-144 is characterized by several key transformations:

-

Hydroxylation: This is a major metabolic route, with mono- and dihydroxylated metabolites being abundant. Hydroxylation can occur on the N-pentyl chain, the indole ring, or the tetramethylcyclopropyl moiety[7][8][9][10].

-

Carboxylation: Further oxidation of hydroxylated metabolites, particularly on the N-pentyl chain, leads to the formation of carboxylic acid metabolites[8][9][10]. The UR-144 5-pentanoic acid metabolite is a commonly targeted analyte in urine testing[11].

-

N-Dealkylation: The removal of the pentyl group from the indole nitrogen is another observed metabolic pathway[8][12].

-

Glucuronidation: Phase II metabolism involves the conjugation of metabolites with glucuronic acid, facilitating their excretion in urine[9][13].

Enzymology of UR-144 Metabolism

In vitro studies using human liver microsomes have identified the specific CYP isoenzymes responsible for UR-144 metabolism.

-

CYP3A4: This is the major enzyme responsible for the extensive metabolism of UR-144, primarily at the tetramethylcyclopropyl moiety[4][5][13].

-

CYP1A2: This enzyme makes a minor contribution to the metabolism of UR-144[4][5][13].

The significant role of CYP3A4 suggests a high potential for drug-drug interactions with substances that induce or inhibit this enzyme[4][5].

Influence of Pyrolysis

A critical aspect of UR-144 pharmacokinetics is the impact of smoking. The high temperatures involved in this route of administration can cause thermal degradation of UR-144, leading to the formation of a ring-opened isomer, often referred to as the "UR-144 degradant"[1][3][14]. This degradant has been shown to have a significantly higher affinity and agonist activity at the human CB1 receptor compared to the parent compound, potentially augmenting the psychoactive effects[3]. This pyrolysis product and its own set of metabolites have been identified in biological samples from users[14].

Experimental Workflow: In Vitro Metabolism Study of UR-144

Caption: Workflow for identifying UR-144 metabolites in vitro.

Excretion

UR-144 and its metabolites are primarily excreted in the urine, largely as glucuronide conjugates[13]. The parent compound is typically not found in urine, making the detection of its metabolites crucial for confirming exposure[7][14][15]. The N-pentanoic acid metabolite and various hydroxylated metabolites are common targets for urinary screening methods[10][11].

Analytical Methodologies

The detection and quantification of UR-144 and its metabolites in biological matrices require sensitive and specific analytical techniques.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the confirmatory analysis of UR-144 and its metabolites in blood, urine, and oral fluid due to its high sensitivity and specificity[10][14][16].

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, particularly for the analysis of the parent compound and its pyrolysis product in seized materials[14].

-

Immunoassays: Homogenous enzyme immunoassays are available for the initial screening of UR-144 and its metabolites in urine[16][17]. However, these are preliminary tests, and positive results should be confirmed by a more specific method like LC-MS/MS[16][17].

Logical Relationship: From Consumption to Detection

Caption: The pharmacokinetic journey of UR-144 in the body.

Conclusion and Future Directions

The pharmacokinetic profile of UR-144 is characterized by rapid absorption, extensive metabolism primarily mediated by CYP3A4, and excretion of numerous metabolites in the urine. The thermal degradation of UR-144 during smoking into a more potent compound is a crucial factor influencing its overall pharmacological effects. While significant progress has been made in identifying its metabolites and developing analytical methods for their detection, further research is needed to fully elucidate the quantitative aspects of its absorption, distribution, and excretion. A deeper understanding of the pharmacokinetics of individual metabolites is also warranted to better assess their contribution to the overall pharmacological and toxicological profile of UR-144. This knowledge is essential for the development of more effective diagnostic tools and for informing public health and safety initiatives.

References

- Adamowicz, P., Gieroń, J., Gil, D., Lechowicz, W., Skulska, A., & Tokarczyk, B. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases.

- Maida, N. L., Papaseit, E., Martínez, L., Pérez-Mañá, C., Poyatos, L., Pellegrini, M., ... & Farré, M. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Pharmaceuticals, 14(3), 279.

- Adamowicz, P., & Lechowicz, W. (2017). The effects of synthetic cannabinoid UR-144 on the human body-A review of 39 cases.

- Kevin, R. C., Lefever, T. W., Snyder, R. W., Huff, R. A., Eldeeb, K., Martin, Z. R., ... & Thomas, B. F. (2017). Metabolic profile of synthetic cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans. Forensic toxicology, 35(1), 1-13.

- Kevin, R. C., Lefever, T. W., Snyder, R. W., Huff, R. A., Eldeeb, K., Martin, Z. R., ... & Thomas, B. F. (2017). Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans.

- Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 33(1), 58-69.

- Al-Dhhan, Z. T., & Al-Snafi, A. E. (2022). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 47(1), 1-9.

- Maida, N. L., Papaseit, E., Martínez, L., Pérez-Mañá, C., Poyatos, L., Pellegrini, M., ... & Farré, M. (2021).

- Akar, M., Ercin, M., Boran, T., Gezginci-Oktayoglu, S., & Özhan, G. (2023). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Taylor & Francis Online.

- Taylor & Francis. (n.d.). UR-144 – Knowledge and References.

- Johnson, R. D., Botch-Jones, V., & Kriel, S. L. (2016). Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry. Journal of analytical toxicology, 40(1), 10-18.

- Uchiyama, N., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2014). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB 1 receptor and cannabimimetic effects in mice. Forensic toxicology, 32(1), 146-151.

- Adamowicz, P., & Lechowicz, W. (2014). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.

- Bishop, C. L., Chmiel, J. D., & Vorce, S. P. (2017). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles.

- Thermo Fisher Scientific. (n.d.). CEDIA® UR-144/XLR-11 Assay.

- Gaunitz, F., Dahm, P., Mogler, L., Thomas, A., Thevis, M., & Mercer-Chalmers-Bender, K. (2021). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Drug testing and analysis, 13(11-12), 1957-1970.

- ARK Diagnostics, Inc. (n.d.). ARK™ UR-144/JWH-018 Assay.

- Cannaert, A., & Stove, C. P. (2016). Analytical methods for the identification of synthetic cannabinoids in biological matrices. Current pharmaceutical design, 22(36), 5580-5596.

- Grigoryev, A., Saychuk, S., Melnik, A., & Rozhanets, V. (2013). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Forensic toxicology, 31(2), 215-224.

- Soft-Tox.org. (2013). UR-144 monograph.

- World Health Organization. (2017). UR-144 Critical Review Report.

- Wikipedia. (n.d.). UR-144.

- Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants.

- Kneisel, S., & Auwärter, V. (2018). Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS. Current pharmaceutical biotechnology, 19(2), 144-162.

Sources

- 1. soft-tox.org [soft-tox.org]

- 2. UR-144 - Wikipedia [en.wikipedia.org]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. mdpi.com [mdpi.com]

- 5. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 9. Analysis of Parent Synthetic Cannabinoids in Blood and Urinary Metabolites by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of Nine Synthetic Cannabinoid Receptor Agonists Encountered in Clinical Casework: Major in vivo Phase I Metabolites of AM-694, AM-2201, JWH-007, JWH-019, JWH-203, JWH-307, MAM-2201, UR-144 and XLR-11 in Human Urine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. annexpublishers.com [annexpublishers.com]

- 12. researchgate.net [researchgate.net]

- 13. ecddrepository.org [ecddrepository.org]

- 14. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. ark-tdm.com [ark-tdm.com]

A Technical Guide to the Discovery and Forensic Identification of UR-144 and its N-Pentanoic Acid Metabolite

Introduction

UR-144, chemically identified as (1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone, is a synthetic cannabinoid receptor agonist (SCRA) developed by Abbott Laboratories.[1] Initially synthesized for research into cannabinoid receptor activity, UR-144 emerged on the illicit drug market as a component of "herbal incense" or "spice" products.[1][2] Unlike THC, the primary psychoactive component in cannabis, UR-144 exhibits a higher affinity for the peripheral CB2 receptor than the central CB1 receptor, though it still produces cannabinoid-like psychoactive effects.[1][3][4] Its widespread abuse has necessitated the development of robust analytical methods for its detection in forensic casework. This guide provides an in-depth technical overview of UR-144, with a specific focus on its primary urinary metabolite, UR-144 N-pentanoic acid, and the methodologies for its definitive identification.

From a forensic standpoint, the parent compound is often present in biological samples for only a short period after consumption.[5] Consequently, identifying its metabolites is crucial for confirming exposure. The extensive metabolism of UR-144 leads to several phase I and phase II products, with the N-pentanoic acid metabolite being a key target for analytical detection due to its prevalence in urine samples.[6][7] The primary metabolic transformation is mediated by cytochrome P450 enzymes, particularly CYP3A4.[8][9]

The legal status of UR-144 reflects its potential for abuse and lack of accepted medical use. It is classified as a Schedule I controlled substance in the United States and a Class B drug in the United Kingdom.[1][3][10]

Metabolic Pathway of UR-144 to N-Pentanoic Acid

The biotransformation of UR-144 in the human body is a critical aspect of its forensic identification. The metabolic process primarily involves oxidation of the N-pentyl side chain, leading to the formation of the N-pentanoic acid metabolite. This process increases the polarity of the molecule, facilitating its excretion in urine.

Caption: Metabolic conversion of UR-144 to its N-pentanoic acid metabolite.

Analytical Identification Workflow

The definitive identification of UR-144 and its N-pentanoic acid metabolite from biological matrices requires a multi-step analytical approach. This workflow is designed to ensure both sensitivity and specificity, which are paramount in a forensic context. The gold-standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][11][12]

Caption: General analytical workflow for the identification of this compound in urine.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Urine

This protocol outlines a common procedure for the extraction of UR-144 and its metabolites from a urine matrix. The initial enzymatic hydrolysis step is crucial as many metabolites are excreted as glucuronide conjugates.[13]

-

Sample Preparation: To 1 mL of urine, add an internal standard (e.g., this compound-d5).[14]

-

Enzymatic Hydrolysis: Add β-glucuronidase solution and incubate to cleave glucuronide conjugates.

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with an appropriate organic solvent mixture (e.g., methanol with a small percentage of a volatile base).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume of the initial LC mobile phase.

-

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of this compound. Optimization of these parameters may be required based on the specific instrumentation used.

| Parameter | Typical Value |

| LC Column | C18 or similar reversed-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.2-0.5 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Mass Spectrometric Data

The identification of the this compound metabolite is confirmed by monitoring specific precursor-to-product ion transitions in MRM mode. The following table provides example mass-to-charge ratios (m/z) that can be used for detection.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| UR-144 | 312.2 | 125.1 | 97.1 |

| This compound | 342.2 | 144.1 | 125.1 |

| This compound-d5 (IS) | 347.2 | 144.1 | 125.1 |

Note: These values are illustrative and may vary slightly depending on the instrument and conditions. The product ions for UR-144 are typically derived from the tetramethylcyclopropyl moiety. For the N-pentanoic acid metabolite, fragmentation of the indole nucleus and the pentanoic acid side chain is observed.

Conclusion

The detection of this compound is a reliable indicator of UR-144 consumption.[6] The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its unambiguous identification in forensic toxicology. As new synthetic cannabinoids continue to emerge, the principles of metabolite identification and the application of advanced analytical techniques will remain fundamental to the work of forensic scientists and drug development professionals. The continuous monitoring and characterization of metabolites of new psychoactive substances are essential for keeping analytical methods current and effective.[13][15]

References

-

National Institute of Justice. (2020). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework Using Archived High Resolution Mass Spectrometry Data. Retrieved from [Link]

-

Wikipedia. (n.d.). UR-144. Retrieved from [Link]

- Grigoryev, A., et al. (2013). Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. Drug Testing and Analysis, 5(3), 141-150.

-

News-Medical.Net. (2019). Identifying Metabolites of Synthetic Cannabinoids. Retrieved from [Link]

-

Safrole. (n.d.). Exploring UR-144: Effects, Risks, and Legal Status. Retrieved from [Link]

-

Bove, G. (2021). A Forensic Analysis of Synthetic Cannabinoids. Digital Commons @ LIU. Retrieved from [Link]

- Abudayyak, M., & Boran, T. (2023). Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. FABAD Journal of Pharmaceutical Sciences, 48(4), 421-430.

- Adamowicz, P., & Gieroń, J. (2013). Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine.

- Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. Journal of Clinical Medicine, 10(6), 1298.

-

Papaseit, E., et al. (2021). Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users. MDPI. Retrieved from [Link]

- Akar, M., et al. (2020). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Toxicology Mechanisms and Methods, 30(8), 585-593.

- Hložek, T., et al. (2015). Determination and identification of synthetic cannabinoids and their metabolites in different matrices by modern analytical techniques - a review. Analytica Chimica Acta, 871, 1-22.

-

Akar, M., et al. (2020). UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. Taylor & Francis Online. Retrieved from [Link]

- Gieroń, J., et al. (2013). Gas and Liquid Chromatography-Mass Spectrometry Detection of the Urinary Metabolites of UR-144 and Its Major Pyrolysis Product. Journal of Analytical Toxicology, 37(5), 297-306.

- Hasegawa, K., et al. (2015). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology, 33(2), 198-216.

-

Federal Register. (2015). Schedules of Controlled Substances: Temporary Placement of UR-144, XLR11, and AKB48 into Schedule I. Retrieved from [Link]

- Adamowicz, P., et al. (2017). The effects of synthetic cannabinoid UR-144 on the human body—A review of 39 cases.

- Uchiyama, N., et al. (2014). Pyrolysis of UR-144, a synthetic cannabinoid, augments an affinity to human CB1 receptor and cannabimimetic effects in mice. Forensic Toxicology, 32(1), 123-129.

- Dang, D. K., et al. (2024). Simultaneous determination for 5 human urinary metabolites of UR-144 and XLR-11 by LC-MS/MS. Journal of Analytical Methods in Chemistry, 2024, 1-9.

- Concheiro, M., et al. (2014). Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS. Journal of Analytical Toxicology, 38(7), 438-443.

-

The Center for Forensic Science Research & Education. (2025). NPS Discovery — New Drug Monograph 2025 Despentyl-UR-144. Retrieved from [Link]

- Bishop, C., et al. (2018). Multidimensional LC/MS-MS Analysis of Synthetic Cannabinoids in Urine, Plasma, and Edibles.

-

Marshall University. (n.d.). A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Retrieved from [Link]

-

Gieroń, J., et al. (2013). Gas and liquid chromatography-mass spectrometry detection of the urinary metabolites of UR-144 and its major pyrolysis product. PubMed. Retrieved from [Link]

-

National Institute of Justice. (2020). Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework using Archived High Resolution Mass Spectrometry Data. NIJ. Retrieved from [Link]

- Yeakel, J. K., et al. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology, 40(8), 609-617.

Sources

- 1. UR-144 - Wikipedia [en.wikipedia.org]

- 2. Analysis of UR-144 and its pyrolysis product in blood and their metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. safrole.com [safrole.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. public-inspection.federalregister.gov [public-inspection.federalregister.gov]

- 11. Determination and identification of synthetic cannabinoids and their metabolites in different matrices by modern analytical techniques - a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. caymanchem.com [caymanchem.com]

- 15. Retrospective Identification of Synthetic Cannabinoids in Forensic Toxicology Casework Using Archived High Resolution Mass Spectrometry Data | National Institute of Justice [nij.ojp.gov]

An In-depth Technical Guide to UR-144 N-pentanoic Acid: A Key Metabolite in Synthetic Cannabinoid Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

UR-144, a potent synthetic cannabinoid, has been a compound of significant interest in both forensic toxicology and pharmacological research due to its selective agonism at the peripheral cannabinoid receptor 2 (CB2).[1] As with many synthetic cannabinoids, the parent compound is extensively metabolized in the body, making its metabolites crucial targets for analytical detection and for understanding its full pharmacological and toxicological profile. This guide provides a comprehensive technical overview of a key phase I metabolite, UR-144 N-pentanoic acid.

This document will delve into the chemical properties, metabolic pathways, pharmacological activity, and analytical methodologies pertinent to this compound. A critical distinction will be made between the N-pentanoic acid metabolite of the parent UR-144 compound and the N-pentanoic acid metabolite of a thermal degradant of UR-144, a point of common confusion with significant implications for data interpretation.

Core Compound Identification

A foundational aspect of any technical guide is the precise identification of the subject compound. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | 3-[(2,2,3,3-tetramethylcyclopropyl)carbonyl]-1H-indole-1-pentanoic acid | [2] |

| Synonym | XLR11 N-pentanoic acid metabolite | [2] |

| CAS Number | 1451369-33-7 | [2] |

| Molecular Formula | C₂₁H₂₇NO₃ | [2] |

| Molecular Weight | 341.5 g/mol | [2] |

The Metabolic Journey of UR-144

UR-144 undergoes extensive phase I metabolism, primarily mediated by cytochrome P450 enzymes, with CYP3A4 playing a major role.[3] The metabolic transformations of UR-144 are diverse, with hydroxylation and carboxylation being key pathways. The formation of this compound occurs through the oxidation of the N-pentyl side chain.

It is critical to differentiate the metabolism of the parent UR-144 from that of its thermal degradant. When UR-144 is subjected to high temperatures, as in smoking, it can undergo pyrolysis to form a ring-opened isomer. This degradant product can also be metabolized to a pentanoic acid derivative, which is a distinct chemical entity from the metabolite of the parent compound.

The metabolic pathway leading to the formation of this compound is illustrated in the diagram below.

Caption: Metabolic conversion of UR-144 to its N-pentanoic acid metabolite.

Pharmacological Profile

The pharmacological activity of UR-144 and its metabolites is a key area of research, particularly concerning their interaction with cannabinoid receptors CB1 and CB2.

Parent Compound: UR-144

UR-144 is a selective agonist for the CB2 receptor.[1] Its affinity for the CB2 receptor (Ki = 1.8 nM) is significantly higher than for the psychoactive CB1 receptor (Ki = 150 nM).[1] Functional assays have determined its EC50 values to be 72 nM for human CB2 receptors and 421 nM for human CB1 receptors.[1]

This compound Metabolite

Research into the pharmacological activity of the N-pentanoic acid metabolite has yielded important, albeit sometimes conflicting, results. A study utilizing a bioassay to characterize various UR-144 related compounds reported an EC50 value of 219 ng/mL for the this compound metabolite at the CB2 receptor, with no activity observed at the CB1 receptor.[4][5]

In contrast, a separate compound, identified as the "UR-144 degradant N-pentanoic acid metabolite," was found to be inactive at both CB1 and CB2 receptors.[4][5] This highlights the critical importance of distinguishing between the true metabolite of UR-144 and the metabolite of its pyrolysis product.

The table below summarizes the reported pharmacological data.

| Compound | Receptor | Activity (EC50) | Source(s) |

| UR-144 | CB1 | 421 nM | [1] |

| CB2 | 72 nM | [1] | |

| This compound metabolite | CB1 | No Activity | [4][5] |

| CB2 | 219 ng/mL | [4][5] | |

| UR-144 Degradant N-pentanoic acid metabolite | CB1 | No Activity | [4][5] |

| CB2 | No Activity | [4][5] |

Cannabinoid Receptor Signaling

Activation of the CB2 receptor by agonists like UR-144 initiates a cascade of intracellular signaling events. These G protein-coupled receptors primarily signal through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[6] This can, in turn, modulate the activity of various downstream effectors, including protein kinases and ion channels.

Furthermore, CB2 receptor activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) and Akt signaling pathways, which are involved in cell survival and proliferation.[6] There is also evidence for "biased agonism" at cannabinoid receptors, where different ligands can preferentially activate certain signaling pathways over others, leading to distinct cellular responses.[7]

Caption: Overview of major signaling pathways activated by CB2 receptor agonists.

Toxicological Considerations

While the toxicological profile of this compound has not been extensively studied, the parent compound, UR-144, has been associated with significant adverse effects, including cardiotoxicity and neurotoxicity.[8][9] In vitro studies on cardiomyoblasts have shown that UR-144 can induce autophagic and necrotic cell death.[9] This toxicity appears to be mediated by an increase in cytoplasmic Ca2+ levels and the activation of Death-Associated Protein Kinase 1 (DAPK1).[9] Given that metabolites can sometimes contribute to the overall toxicity of a xenobiotic, further investigation into the safety profile of this compound is warranted.

Analytical Methodologies

The detection and quantification of UR-144 and its metabolites in biological matrices are crucial for both forensic and clinical toxicology. Due to the extensive metabolism of the parent compound, analytical methods often target the more abundant metabolites, such as this compound.

Sample Types and Preparation

This compound is detectable in both urine and oral fluid.[10] Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include:

-

Solid-Phase Extraction (SPE): A robust method for cleaning up complex matrices like urine and plasma.

-

Liquid-Liquid Extraction (LLE): Another effective technique for isolating the analyte of interest.

Instrumentation

The gold standard for the confirmation and quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity. Immunoassays are also available for initial screening purposes.

Experimental Protocol: A Generalized LC-MS/MS Workflow

Below is a generalized workflow for the analysis of this compound in a urine sample. Specific parameters will need to be optimized for individual laboratory setups.

-

Sample Preparation (SPE):

-

Condition a mixed-mode SPE cartridge with methanol followed by deionized water.

-

Acidify the urine sample and add an internal standard (e.g., this compound-d5).[10]

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte with a stronger organic solvent, often containing a small amount of base.

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC Separation:

-

Utilize a C18 or phenyl-hexyl analytical column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

MS/MS Detection:

-

Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions for the analyte and one for the internal standard.

-

Caption: A typical workflow for the analysis of this compound.

Conclusion

This compound is a significant metabolite of the synthetic cannabinoid UR-144. Its identification and quantification are essential for forensic and clinical applications. This guide has provided a detailed overview of its chemical properties, metabolic formation, pharmacological activity, and analytical detection. A key takeaway is the critical distinction between the metabolite of the parent compound and the metabolite of its thermal degradant, which have different pharmacological activities. As research in the field of synthetic cannabinoids continues to evolve, a thorough understanding of the properties of metabolites like this compound will remain indispensable for the scientific and medical communities.

References

- UR-144 Critical Review Report. (2017). Expert Committee on Drug Dependence, Thirty-ninth Meeting, Geneva.

- Cannabinoid Receptor Bioassay: A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.

- Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. (2021). FABAD Journal of Pharmaceutical Sciences.

- Activation of CB2 receptors by natural or synthetic ligands favors a range of receptor conformations that can variably affect different signaling pathways.

- A Characterization of UR-144, XLR-11, Their Metabolites and Degradants. Marshall University.

- cannabinoid degradants. Cayman Chemical.

- Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor. (2023). PubMed.

- Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. (2021). FABAD Journal of Pharmaceutical Sciences.

- Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recre

- Is UR-144 Synthetic Cannabinoid Toxic to The Neuronal Cells: An In Vitro Evaluation. (2021). FABAD Journal of Pharmaceutical Sciences.

- Cannabinoid CB1 and CB2 Receptor Signaling and Bias. Semantic Scholar.

- Evaluating signaling bias for synthetic cannabinoid receptor agonists at the cannabinoid CB2 receptor.

- UR-144 monograph. (2013). Soft-Tox.org.

- This compound metabolite-d5. Cayman Chemical.

- UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis. (2023). PubMed.

- UR-144 Degradant N-pentanoic acid metabolite. Bertin Instruments.

- This compound metabolite. Cayman Chemical.

- Cannabinoid CB1 and CB2 Receptor Signaling and Bias. (2015). PubMed Central.

- Detection of urinary metabolites of AM-2201 and UR-144, two novel synthetic cannabinoids. (2012).

- UR-144. Wikipedia.

- Substance Details UR-144. UNODC.

Sources

- 1. UR-144 - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Acute Pharmacological Effects and Oral Fluid Biomarkers of the Synthetic Cannabinoid UR-144 and THC in Recreational Users - PMC [pmc.ncbi.nlm.nih.gov]

- 4. marshall.edu [marshall.edu]

- 5. marshall.edu [marshall.edu]

- 6. researchgate.net [researchgate.net]

- 7. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRDizin [search.trdizin.gov.tr]

- 9. UR-144, synthetic cannabinoid receptor agonist, induced cardiomyoblast toxicity mechanism comprises cytoplasmic Ca2+ and DAPK1 related autophagy and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Biological activity of UR-144 N-pentanoic acid at cannabinoid receptors

An In-Depth Technical Guide to the Biological Activity of UR-144 N-Pentanoic Acid at Cannabinoid Receptors

Introduction

UR-144 ((1-pentylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone) is a synthetic cannabinoid (SC) developed by Abbott Laboratories that acts as a selective agonist for the peripheral cannabinoid receptor 2 (CB2).[1] Like many SCs, UR-144 is subject to extensive metabolism in the body. One of its expected phase I metabolites is this compound, formed through the oxidation of the N-pentyl chain.[2] Understanding the biological activity of this metabolite is critical for researchers, toxicologists, and drug development professionals, as it provides a more complete picture of the parent compound's pharmacological and toxicological profile.

This guide provides a detailed technical overview of the biological activity of this compound at cannabinoid receptors, contrasting it with its parent compound and other metabolites. We will delve into its receptor binding, functional activity, signaling pathways, and the experimental methodologies used for its characterization.

Pharmacological Profile: From Parent Compound to Metabolite

The pharmacological activity of a drug is not solely defined by the parent compound but also by the activity of its metabolites. In the case of UR-144, metabolism significantly alters its interaction with cannabinoid receptors.

UR-144: A CB2-Selective Agonist

UR-144 was designed as a potent and selective agonist for the CB2 receptor.[1] This selectivity is therapeutically interesting, as CB2 receptor activation is linked to therapeutic effects, including anti-inflammatory and analgesic properties, while the psychoactive effects of cannabinoids are primarily mediated by the CB1 receptor located in the central nervous system.[3]

Binding affinity studies have demonstrated that UR-144 preferentially binds to the CB2 receptor with a high affinity (Ki = 1.8 nM), while its affinity for the CB1 receptor is substantially lower (Ki = 150 nM), making it approximately 83 times more selective for CB2.[1][4] In functional assays, UR-144 acts as a full agonist at both receptors, with EC50 values of 421 nM for human CB1 receptors and 72 nM for human CB2 receptors.[1] Another study reported EC50 values of 8.5 ng/mL for CB1 and 3.6 ng/mL for CB2.[3]

This compound: A Metabolite with Attenuated Activity

This compound is a predicted metabolite based on the metabolism of similar synthetic cannabinoids.[2] Functional characterization reveals that this metabolite has significantly reduced activity compared to the parent compound. In a competitive bioassay measuring the inhibition of cAMP production, this compound demonstrated weak potency at the CB2 receptor, with an EC50 value of 219 ng/mL.[3][5] In the same study, it showed no measurable activity at the CB1 receptor at concentrations up to 1000 ng/mL.[3][5] This indicates a substantial loss of potency and a shift towards inactivity, particularly at the CB1 receptor, following the metabolic conversion of the N-pentyl chain to a pentanoic acid group.

Data Summary: Comparative Receptor Activity

To provide a clear comparison, the following table summarizes the functional potencies (EC50) of UR-144 and several of its metabolites at CB1 and CB2 receptors.

| Compound | CB1 EC50 (ng/mL) | CB2 EC50 (ng/mL) | Receptor Potency |

| UR-144 | 8.5[3][5] | 3.6[3][5] | CB2 > CB1 |

| This compound metabolite | No Activity (>1000)[3][5] | 219[3][5] | Low potency at CB2 |

| UR-144 N-(5-hydroxypentyl) metabolite | 273[3] | 0.62[3] | Potent at CB2 |

| UR-144 N-(4-hydroxypentyl) metabolite | 231[5] | 2.4[5] | Potent at CB2 |

| UR-144 degradant | 1.9[3] | 6.3[5] | CB1 > CB2 |

Data sourced from a study utilizing a cAMP bioassay with CHO cells expressing human CB1 or CB2 receptors.[3][5]

Signaling Mechanisms at Cannabinoid Receptors

CB1 and CB2 receptors are G protein-coupled receptors (GPCRs).[6] The canonical signaling pathway for these receptors involves coupling to inhibitory G proteins (Gi/o).

Canonical Gi/o-Mediated Pathway: cAMP Inhibition